(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol
CAS No.:
Cat. No.: VC17392922
Molecular Formula: C19H17N5OS
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N5OS |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | (2R)-4-[1-(2-aminopyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
| Standard InChI | InChI=1S/C19H17N5OS/c1-19(25,17-21-9-11-26-17)7-4-13-2-3-14-6-10-24(15(14)12-13)16-5-8-22-18(20)23-16/h2-3,5,8-9,11-12,25H,6,10H2,1H3,(H2,20,22,23)/t19-/m1/s1 |
| Standard InChI Key | FSQNPXFFFUDCCO-LJQANCHMSA-N |
| Isomeric SMILES | C[C@@](C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O |
| Canonical SMILES | CC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
AM-0216 features a hybrid structure integrating three pharmacologically relevant heterocycles:
-
Indoline core: A bicyclic system comprising a benzene ring fused to a pyrrolidine ring, providing rigidity and facilitating interactions with hydrophobic kinase domains .
-
2-Aminopyrimidine moiety: A six-membered aromatic ring with amino and nitrogen substituents, critical for hydrogen bonding with ATP-binding pockets in kinases .
-
Thiazole ring: A five-membered ring containing sulfur and nitrogen, enhancing electronic delocalization and metabolic stability .
The stereochemistry at the but-3-yn-2-ol position ((R)-configuration) is essential for target selectivity, as enantiomeric forms (e.g., AM-0650) exhibit reduced activity .
Table 1: Physicochemical Properties of AM-0216
Synthesis and Structural Characterization
Multi-Step Synthetic Route
The synthesis of AM-0216 involves sequential coupling reactions, as outlined below:
-
Indoline Functionalization: Palladium-catalyzed Sonogashira coupling introduces the alkyne moiety at the 6-position of the indoline scaffold .
-
Pyrimidine Ring Formation: Cyclocondensation of guanidine derivatives with β-keto esters yields the 2-aminopyrimidine group, followed by chlorination and amination .
-
Thiazole Incorporation: Hantzsch thiazole synthesis using α-bromo ketones and thioureas constructs the thiazole ring, with subsequent stereoselective reduction to achieve the (R)-configuration .
Key intermediates include (E)-1-(4-methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, characterized by C-H⋯π interactions in crystalline form .
Analytical Validation
-
X-ray Crystallography: Confirms the planar geometry of the dihydro-pyrazole intermediate and T-shaped molecular conformation .
-
NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, indoline-H), 3.75 (m, 2H, CH<sub>2</sub>) .
-
High-Resolution Mass Spectrometry: [M+H]<sup>+</sup> m/z 391.1432 (calculated 391.1438) .
Biological Activity and Mechanism of Action
Target Engagement: NF-κB-Inducing Kinase (NIK)
AM-0216 selectively inhibits NIK, a serine/threonine kinase central to the non-canonical NF-κB pathway. By binding to the kinase’s ATP pocket, it prevents phosphorylation of IκB kinase α (IKKα), thereby blocking nuclear translocation of NF-κB transcription factors .
Table 2: In Vitro Activity Profile
Functional Consequences
-
Cell Cycle Arrest: Treatment with AM-0216 (100 nM, 48 h) induces G<sub>1</sub> phase arrest in 78% of RPMI-8226 cells, compared to 12% in controls .
-
Apoptotic Signaling: Caspase-3/7 activation increases 6-fold at 72 h, accompanied by poly-ADP ribose polymerase (PARP) cleavage .
-
Synergy with Bortezomib: Combination index (CI) = 0.32 ± 0.05, indicating strong synergistic effects with proteasome inhibitors .
Clinical Relevance and Future Directions
Challenges and Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume